N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide

Description

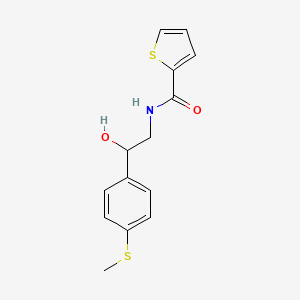

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group and a substituted ethyl chain. The ethyl moiety contains a hydroxyl group and a 4-(methylthio)phenyl substituent, which confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-18-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJJFDMYLSIZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes amidation with an appropriate amine derivative. The hydroxy-phenyl-ethyl moiety can be introduced through a Friedel-Crafts acylation reaction, followed by methylation and subsequent thiolation to introduce the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy-phenyl-ethyl moiety can interact with enzymes or receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide with related thiophene carboxamides:

*Estimated based on substituent contributions (methylthio: +0.6, hydroxyl: -0.7).

†Experimental logP from .

‡Calculated using fragment-based methods.

Key Observations:

Lipophilicity (logP) : The target compound’s logP (~3.5) is intermediate compared to analogs. The 4-(methylthio)phenyl group increases lipophilicity relative to N-(4-methoxyphenyl) derivatives (logP 2.85), while the hydroxyl group moderates this effect .

Bioactivity Trends : Nitrothiophene carboxamides (e.g., ) exhibit antibacterial activity, whereas chloro- or methoxy-substituted derivatives show antimycobacterial or antiproliferative effects . The methylthio group in the target compound may confer unique pharmacokinetic or target-binding properties.

Pharmacological Potential and Limitations

- Antibacterial Activity : Nitrothiophene carboxamides (e.g., ) inhibit bacterial growth via underexplored mechanisms, with MIC values <1 µg/mL against Gram-positive pathogens . The target compound’s methylthio group may enhance membrane permeability or target affinity.

- Antiproliferative Activity : Analogs like N-(2-hydroxy-2-(substituted phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives showed IC₅₀ values <10 µM in cancer cell lines . The hydroxyl group in the target compound may improve water solubility, a common limitation in lipophilic thiophene derivatives.

- Toxicity and Selectivity : Substitutions like fluorine or methoxy groups reduce off-target effects in some analogs , but the methylthio group’s metabolic stability remains uncharacterized.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of:

- Hydroxyl group : Enhances solubility and potential interactions with biological targets.

- Thiophene ring : Known for its diverse biological activities.

- Methylthio group : Contributes to the compound's unique reactivity profile.

The molecular formula of this compound is , with a molecular weight of approximately 277.36 g/mol.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been studied as an inhibitor of fatty acid biosynthesis enzymes, particularly Fab I, which is crucial for bacterial growth and survival. Inhibition of these enzymes can lead to effective antibacterial effects against various pathogens.

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 25 µg/mL | 15 ± 2 |

| Staphylococcus aureus | 30 µg/mL | 18 ± 3 |

| Pseudomonas aeruginosa | 40 µg/mL | 12 ± 1 |

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Fatty Acid Biosynthesis : By targeting Fab I, the compound disrupts the synthesis of essential fatty acids in bacteria.

- Binding Interactions : Studies have shown that the compound forms stable complexes with bacterial proteins, which may involve hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound exhibited a dose-dependent increase in antibacterial activity against ESBL-producing E. coli. The highest zone of inhibition was noted at concentrations above 50 mg/mL, indicating its potential as a therapeutic agent against resistant strains .

- Computational Analysis : Molecular docking studies revealed that the compound interacts favorably with key bacterial enzymes, suggesting a strong binding affinity that correlates with its observed biological activity .

- Comparative Studies : When compared to other thiophene derivatives, this compound showed superior antibacterial properties, likely due to its unique functional groups enhancing solubility and target interaction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-carboxamide?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. Common approaches include:

- Reaction of thiophene-2-carboxylic acid derivatives with primary amines under reflux in aprotic solvents (e.g., acetonitrile) .

- Solvent-free methods (neat or fusion) at elevated temperatures to enhance reaction efficiency .

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Yield optimization often involves adjusting stoichiometry, solvent polarity, and catalyst choice (e.g., basic catalysts like KCO) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy (1H, 13C) is essential for confirming regiochemistry and hydrogen bonding patterns (e.g., intramolecular C–H⋯O/S interactions) .

- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- HPLC or column chromatography (using gradients of EtOAc/hexane) ensures purity (>95%) .

Q. What preliminary bioactivity assays are recommended for screening pharmacological potential?

- In vitro enzyme inhibition assays (e.g., kinase or ion channel targets) using fluorometric or radiometric readouts .

- Cell viability assays (e.g., MTT) in cancer or neuronal cell lines to assess cytotoxicity .

- Binding affinity studies (SPR or fluorescence polarization) for target validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in amine coupling steps .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts can improve regioselectivity in thiophene functionalization .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Standardized assay protocols : Ensure consistent cell lines, incubation times, and controls (e.g., used T-type Ca channel assays in HEK293 cells) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives from metabolite interference .

- Structural analogs : Compare activity trends with derivatives (e.g., methylthio vs. methoxy substituents) to isolate pharmacophore contributions .

Q. How can crystallographic data address discrepancies in molecular conformation predictions?

- Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems) and hydrogen-bonding networks .

- DFT calculations validate experimental geometries and electronic properties (e.g., charge distribution on the amide group) .

Q. What mechanistic insights guide the design of derivatives with improved pharmacokinetics?

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyethyl) to enhance solubility while retaining target affinity .

- Prodrug strategies : Mask polar groups (e.g., esterification of hydroxyls) to improve membrane permeability .

- Metabolic profiling : Identify labile sites (e.g., methylthio oxidation) using microsomal assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.